molecular formula C8H13ClN4O2 B12902894 2,2'-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol CAS No. 88290-66-8

2,2'-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol

Cat. No.: B12902894
CAS No.: 88290-66-8
M. Wt: 232.67 g/mol
InChI Key: OZWAFWBVELNMIC-UHFFFAOYSA-N
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Description

2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol typically involves the reaction of 4-amino-6-chloropyrimidine with diethanolamine. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyrimidine: A precursor in the synthesis of 2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol.

    4-Amino-6-chloropyrimidine: Another pyrimidine derivative with similar chemical properties.

    2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol N-oxide: An oxidized form of the compound.

Uniqueness

2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

CAS No.

88290-66-8

Molecular Formula

C8H13ClN4O2

Molecular Weight

232.67 g/mol

IUPAC Name

2-[(4-amino-6-chloropyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C8H13ClN4O2/c9-6-5-7(10)12-8(11-6)13(1-3-14)2-4-15/h5,14-15H,1-4H2,(H2,10,11,12)

InChI Key

OZWAFWBVELNMIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)N(CCO)CCO)N

Origin of Product

United States

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